5-(4-(benzyloxy)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, a scaffold renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure features a tetrahydropyrimidoquinoline core substituted at position 5 with a 4-(benzyloxy)phenyl group and at position 2 with a methylthio moiety. Its synthesis typically involves multicomponent reactions using aromatic aldehydes, dimedone, and 6-amino-pyrimidinones under catalytic conditions .
Properties
IUPAC Name |
2-methylsulfanyl-5-(4-phenylmethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-32-25-27-23-22(24(30)28-25)20(21-18(26-23)8-5-9-19(21)29)16-10-12-17(13-11-16)31-14-15-6-3-2-4-7-15/h2-4,6-7,10-13,20H,5,8-9,14H2,1H3,(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFFFUDTDLWZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-(benzyloxy)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring fused with a quinoline moiety, which is known to influence various biological activities.
Antifungal Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antifungal properties. For instance, a related compound showed potent antifungal activity against species such as Candida dubliniensis and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1-4 μg/mL . This suggests that the compound may also possess similar antifungal capabilities due to structural similarities.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The presence of functional groups in the quinoline structure can enhance its efficacy against various cancer cell lines. Research indicates that these compounds can inhibit DNA synthesis and induce apoptosis in cancer cells . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoline derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis . The biological activity against Gram-positive and Gram-negative bacteria has been documented, indicating broad-spectrum antimicrobial potential.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
- DNA Intercalation : The planar structure allows for intercalation into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Study 1: Antifungal Evaluation
A study evaluated the antifungal activity of various quinoline derivatives against Candida species. The results indicated that specific modifications in the chemical structure significantly enhanced antifungal efficacy. The best-performing derivative had an MIC of 2 μg/mL against C. albicans .
Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce apoptosis through caspase activation pathways. The study reported a 50% reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
1.1 Antifungal Activity
Recent studies have demonstrated that derivatives of pyrimidoquinolines exhibit significant antifungal properties. For instance, a compound structurally related to 5-(4-(benzyloxy)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione showed effective antifungal activity against various Candida species including C. dubliniensis and C. albicans. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 µg/mL, indicating potent antifungal potential .
1.2 Neuroprotective Effects
The neuroprotective capabilities of this compound are of particular interest in the context of neurodegenerative diseases such as Parkinson's disease. Research has indicated that derivatives with similar scaffolds can act as monoamine oxidase B (MAO-B) inhibitors and possess antioxidant properties. These features suggest a potential for neuroprotection through the reduction of oxidative stress and inhibition of neuroinflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of various substituted benzaldehydes with dimedone and amino compounds under specific catalytic conditions. The structural modifications significantly influence the biological activity of the resulting compounds.
Table 1: Synthesis Conditions for Pyrimidoquinoline Derivatives
| Reactants | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 4-(4-chlorobenzyloxy)benzaldehyde + dimedone + 6-amino-1,3-dimethyluracil | DABCO | 90 °C | 85 |
| 6-amino-2-(methylthio)pyrimidin-4(3H)-one + dimedone + aldehyde | Fe3O4@SiO2-SnCl4 | Room Temp | 78 |
Case Studies and Research Findings
3.1 Neuroprotective Agents
A study explored various benzyloxy pyrimidoquinoline derivatives for their ability to inhibit MAO-B and showed promising results in reducing neurotoxicity in cellular models . The introduction of hydroxyl groups in specific positions enhanced the metal-chelating abilities and antioxidant activities of these compounds.
3.2 Antifungal Efficacy
In another investigation involving a series of synthesized pyrimidoquinolines, researchers found that specific substitutions on the quinoline ring significantly improved antifungal activity against pathogenic fungi . The study utilized molecular docking to understand the binding interactions at the active sites of fungal enzymes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s benzyloxy group is electron-donating, contrasting with the chloro-substituted analog’s electron-withdrawing effects, which may alter reactivity and target affinity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do traditional vs. modern methods compare?
- Methodological Answer : The compound can be synthesized via multistep routes involving cyclocondensation and functional group modifications. Traditional methods (e.g., Scheme 26 in ) use reflux conditions with catalysts like POCl₃, yielding derivatives in moderate efficiency (60-75%). Modern approaches, such as ultrasound-assisted synthesis ( ), employ Fe(DS)₃ as a combined Lewis acid-surfactant catalyst, reducing reaction times (2-4 hours vs. 12-24 hours) and improving yields (72-82%) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Traditional (Scheme 26) | POCl₃ | 12-24 | 60-75 | Established protocol |
| Ultrasound-assisted | Fe(DS)₃ | 2-4 | 72-82 | Eco-friendly, rapid |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5-8.5 ppm) and methylthio groups (δ 2.3-2.6 ppm). The tetrahydropyrimidoquinoline core shows characteristic CH₂ signals (δ 1.9-2.5 ppm) ().
- IR : Carbonyl stretches (1704-1706 cm⁻¹) confirm the dione moiety .
- MS : Molecular ion peaks (e.g., m/z 352 [M+H]⁺) validate the molecular formula .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Pyrimido[4,5-b]quinoline derivatives exhibit anticancer activity by targeting DNA topoisomerases or inducing apoptosis ( ). Initial screening should include:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
- Mechanistic studies (e.g., flow cytometry for cell cycle arrest).
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches ( ) can model transition states and identify energetically favorable pathways. For example:
- Transition state analysis for methylthio group introduction ().
- Solvent effects simulated via COSMO-RS to optimize reaction conditions .
Q. How to design structure-activity relationship (SAR) studies for anticancer efficacy?
- Methodological Answer :
- Variation of substituents : Compare derivatives with modified aryl (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and thioether groups ().
- Table 2: SAR Trends
| Substituent (R) | IC₅₀ (μM) | Mechanism Insights |
|---|---|---|
| 4-Benzyloxyphenyl | 1.2 | Enhanced DNA intercalation |
| 4-Methylphenyl | 3.8 | Moderate kinase inhibition |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7 vs. HeLa) and protocols.
- Dose-response validation : Replicate studies with purified batches (≥95% purity).
- Meta-analysis : Cross-reference with structurally similar compounds ().
Q. What green chemistry strategies improve synthesis sustainability?
- Methodological Answer :
- Catalyst design : Use reusable Fe(DS)₃ () or enzyme-mediated systems.
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Waste reduction : Employ continuous-flow reactors to minimize byproducts .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported anticancer IC₅₀ values.
Resolution Steps :
Verify compound purity via HPLC (≥95% required).
Re-test using standardized cell lines (e.g., NCI-60 panel).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
